4-(3-Methoxyphenyl)-1H-imidazole
Overview
Description
4-(3-Methoxyphenyl)-1H-imidazole, also known as 4-Methoxyphenylimidazole (4MPI), is a chemical compound that belongs to the imidazole family. It is a white crystalline powder that is commonly used in scientific research for its various applications.
Scientific Research Applications
1. Corrosion Inhibition
4-(3-Methoxyphenyl)-1H-imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been studied for their potential in corrosion inhibition. These compounds, synthesized using microwave irradiation, exhibited high efficiency in preventing corrosion on mild steel in acidic solutions. Their effectiveness was attributed to strong adsorption following the Langmuir model, suggesting mixed-type adsorption involving both physisorption and chemisorption. This was further supported by quantum chemical calculations and surface analysis techniques (Prashanth et al., 2021).
2. Biological and Pharmaceutical Importance
Imidazole derivatives, including those with 4-methoxyphenyl substitutions, have been recognized for their significant biological and pharmaceutical relevance. These compounds demonstrate antimicrobial and anticancer activities, making them valuable in medicinal chemistry. The ionizable nature of the imidazole ring enhances the pharmacokinetic characteristics of these molecules, optimizing their solubility and bioavailability (Ramanathan, 2017).
3. Nonlinear Optical (NLO) Properties
The optical properties of certain imidazole derivatives, like 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, have been explored for their potential in nonlinear optical (NLO) applications. These compounds showed fluorescence enhancement in the presence of transition metals, which may be due to suppressed radiationless transitions. Quantum chemical calculations revealed favorable NLO properties, suggesting their use in relevant material applications (Jayabharathi et al., 2012).
4. Anticancer and Antimicrobial Activities
Imidazole derivatives, including 4-(3-Methoxyphenyl)-1H-imidazole, have shown promising results in anticancer and antimicrobial studies. Their ability to induce apoptosis and cellular senescence in cancer cells highlights their potential as novel therapeutic agents. Additionally, these compounds have demonstrated antimicrobial effectiveness against a variety of pathogens, making them valuable in the development of new antimicrobial drugs (Sharma et al., 2014).
5. Analytical Applications
Imidazole derivatives have been utilized in the development of sensors, such as the chromium(III)-selective sensor. This application involves using an imidazole derivative as an ionophore in a carbon composite-PVC coated platinum electrode, demonstrating its utility in analytical chemistry for metal ion detection (Abbaspour et al., 2010).
properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMJZDBEIHGNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621569 | |
Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1H-imidazole | |
CAS RN |
53848-01-4 | |
Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53848-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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